

# Comprehensive Characterization Guide: 5-Chloro-2-ethoxyphenylboronic Acid

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## Compound of Interest

Compound Name:	5-Chloro-2-ethoxyphenylboronic acid
CAS No.:	352534-86-2
Cat. No.:	B1588029

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## Executive Summary & Compound Identity

**5-Chloro-2-ethoxyphenylboronic acid** is a critical arylboronate scaffold used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the 5-chloro-2-ethoxyphenyl moiety into biaryl drug candidates.<sup>[1]</sup> Its structural integrity is defined by the specific para relationship between the chloro and ethoxy substituents, with the boronic acid positioned ortho to the ethoxy group.

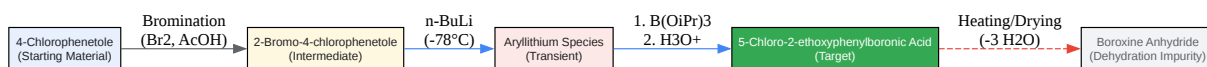
Attribute	Specification
IUPAC Name	(5-Chloro-2-ethoxyphenyl)boronic acid
CAS Registry Number	352534-86-2
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BClO <sub>3</sub>
Molecular Weight	200.43 g/mol
Appearance	White to off-white crystalline powder
Melting Point	122–124 °C (Lit.) <sup>[1][2]</sup>
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water

## Synthesis & Impurity Profile

Understanding the synthetic origin is essential for interpreting spectral impurities. This compound is typically synthesized via lithium-halogen exchange or Grignard formation from 2-bromo-4-chlorophenetole, followed by boronation.

Common Impurities:

- Protodeboronation Product: 4-Chlorophenetole (creates extra aromatic signals).
- Boroxine Trimer: Dehydration product (common in MS and solid-state IR).
- Homocoupling Byproducts: 2,2'-Diethoxy-5,5'-dichlorobiphenyl.



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Figure 1: Synthetic pathway and potential degradation to boroxine anhydride.

## NMR Spectroscopy Data

The nuclear magnetic resonance (NMR) data provided below is standardized for DMSO-d<sub>6</sub>. This solvent is preferred over CDCl<sub>3</sub> because it stabilizes the boronic acid monomer via hydrogen bonding, preventing the formation of boroxine anhydrides which complicate spectral interpretation.

### <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)

The spectrum is characterized by a distinct AMX spin system in the aromatic region and the ethyl group signals.

Shift (δ ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Context
8.10	Broad Singlet	2H	-	B(OH) <sub>2</sub>	Boronic acid hydroxyls (exchangeable with D <sub>2</sub> O)
7.55	Doublet (d)	1H	J = 2.6	Ar-H6	Ortho to Boron; deshielded by B(OH) <sub>2</sub>
7.42	Doublet of Doublets (dd)	1H	J = 8.8, 2.6	Ar-H4	Meta to Boron; Ortho to Chlorine
7.02	Doublet (d)	1H	J = 8.8	Ar-H3	Ortho to Ethoxy; shielded by electron-donating OEt
4.06	Quartet (q)	2H	J = 7.0	-OCH <sub>2</sub> CH <sub>3</sub>	Methylene of ethoxy group
1.32	Triplet (t)	3H	J = 7.0	-OCH <sub>2</sub> CH <sub>3</sub>	Methyl of ethoxy group

Critical Interpretation Notes:

- H6 vs. H3: H6 is significantly deshielded (downfield) due to the proximity of the electron-deficient boron atom and the inductive effect of the chlorine. H3 is shielded (upfield) by the strong mesomeric donation of the ortho-ethoxy group.
- Solvent Peak: Residual DMSO-d<sub>5</sub> appears at 2.50 ppm; Water at ~3.33 ppm.

### <sup>13</sup>C NMR (100 MHz, DMSO-d<sub>6</sub>)

- Aromatic Carbons: ~158.5 (C-O), ~134.0 (C-Cl), ~131.5 (C-6), ~130.0 (C-4), ~124.5 (C-1, Broad/Weak due to Boron), ~113.5 (C-3).
- Aliphatic Carbons: ~64.2 (-OCH<sub>2</sub>-), ~14.6 (-CH<sub>3</sub>).

## Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" identity check. The presence of both O-H and B-O stretches is diagnostic.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group	Diagnostic Value
3200–3450	O-H Stretch (Broad)	Boronic Acid	Confirms "Acid" form (vs. Ester). Broadness indicates H-bonding.
3050–3080	C-H Stretch	Aromatic Ring	Weak signals typical of arenes.
2980, 2870	C-H Stretch	Alkyl (Ethyl)	Distinct aliphatic signals from the ethoxy tail.
1600, 1475	C=C Stretch	Aromatic Ring	Skeletal vibrations of the benzene ring.
1340–1380	B-O Stretch	C-B-O Bond	Strong, characteristic band for boronic acids.
1230–1250	C-O Stretch	Aryl Ether	Strong antisymmetric stretch of Ar-O-C.
800–850	C-Cl Stretch	Aryl Chloride	Fingerprint region confirmation of chlorination.

## Mass Spectrometry (MS)

Boronic acids are challenging in MS due to their tendency to dehydrate or form esters with solvents (e.g., methanol).

- Ionization Mode: Electrospray Ionization (ESI), Negative Mode  $[M-H]^-$  is preferred.
- Molecular Ion:
  - Expected  $[M-H]^-$ : m/z 199.0 (for <sup>35</sup>Cl, <sup>11</sup>B).
- Isotope Pattern:

- The interplay of Chlorine ( $^{35}\text{Cl}/^{37}\text{Cl} \approx 3:[3]1$ ) and Boron ( $^{10}\text{B}/^{11}\text{B} \approx 1:4$ ) creates a unique cluster.
- Base Peak (M): 100% ( $^{35}\text{Cl}$ ,  $^{11}\text{B}$ )
- M-1: ~25% ( $^{35}\text{Cl}$ ,  $^{10}\text{B}$ )
- M+2: ~33% ( $^{37}\text{Cl}$ ,  $^{11}\text{B}$ )
- GC-MS Note: Direct injection often leads to thermal dehydration. The spectrum will typically show the boroxine (trimer) peak or the dehydrated monomer. Derivatization with pinacol is recommended for accurate GC-MS quantitation.

## Experimental Protocol: Purity Analysis

To validate the quality of a batch for drug development use, follow this self-validating protocol.

### Step 1: Sample Preparation

- Dissolve 10 mg of **5-Chloro-2-ethoxyphenylboronic acid** in 0.6 mL of DMSO- $d_6$ .
- Note: Do not use  $\text{CDCl}_3$  unless the sample is strictly dry; moisture in  $\text{CDCl}_3$  causes line broadening of the boronic acid protons.

### Step 2: Acquisition

- Run  $^1\text{H}$  NMR (minimum 16 scans).
- Run  $^{19}\text{F}$  NMR (if available) to rule out fluorinated impurities from cross-contamination in shared synthesis hoods.

### Step 3: Integration Check

- Calibrate the  $-\text{CH}_3$  triplet at 1.32 ppm to Integral = 3.00.
- Verify the aromatic region integrates to exactly 3.00 (1:1:1 ratio).
- Pass Criteria: No extra doublets in the 6.8–7.6 ppm region (indicates isomeric impurities like the 4-chloro isomer).

## References

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- National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS) - General Boronic Acid Trends. (Used for comparative spectral prediction).[6]

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